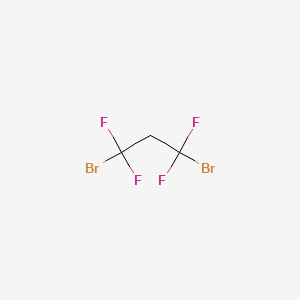

1,3-Dibromo-1,1,3,3-tetrafluoropropane

Description

Historical Context and Evolution of Halogenated Propane (B168953) Research

The journey into the world of halogenated hydrocarbons began with the pioneering work on simple chloro- and bromoalkanes in the 19th century. However, the systematic investigation of fluorinated organic compounds gained momentum in the early 20th century, largely driven by the work of Belgian chemist Frédéric Swarts. His development of halogen exchange (halex) reactions, particularly the replacement of chlorine with fluorine using antimony fluorides, laid the groundwork for the synthesis of a wide array of fluorinated compounds. nih.govnih.gov

The initial focus of fluorocarbon research was predominantly on chlorofluorocarbons (CFCs) due to their remarkable stability and utility as refrigerants, propellants, and solvents, a development famously led by Thomas Midgley, Jr. in the 1930s. nih.gov Research into brominated and mixed halogenated compounds, including those containing both bromine and fluorine, evolved as a means to introduce further functionality and reactivity into these otherwise inert molecules. The presence of bromine atoms in a fluorinated backbone, as seen in 1,3-Dibromo-1,1,3,3-tetrafluoropropane, provides reactive sites for subsequent chemical transformations, a feature not present in their fully fluorinated counterparts.

While the broader history of organofluorine chemistry is well-documented, the specific timeline for the research and synthesis of halogenated propanes is more diffuse, often embedded within larger studies on fluorination methods or the synthesis of specific target molecules. The development of reagents and techniques for the selective introduction of fluorine and bromine onto a three-carbon chain has been a gradual process, benefiting from advancements in synthetic organic chemistry throughout the 20th and 21st centuries.

Significance of this compound within Contemporary Fluorocarbon Chemistry Studies

The significance of this compound in modern fluorocarbon chemistry lies primarily in its role as a versatile synthetic building block. wikipedia.org The two bromine atoms, situated at the 1 and 3 positions, are susceptible to nucleophilic substitution and other transformations, allowing for the introduction of a variety of functional groups. This makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

The -CF2-CH2-CF2- moiety provided by this compound is a key structural motif in certain specialized applications. The difluoromethylene groups impart specific electronic properties and conformational constraints to molecules, which can be advantageous in the design of bioactive compounds and advanced materials. For instance, the introduction of gem-difluoro groups is a common strategy in medicinal chemistry to modulate the acidity of adjacent protons, block metabolic pathways, or enhance binding affinity to biological targets.

Furthermore, compounds like this compound are instrumental in the study of reaction mechanisms involving halogenated alkanes. The differential reactivity of the C-Br versus the C-F bond, and the influence of the fluorine atoms on the reactivity of the C-Br bond, provide valuable insights for physical organic chemists.

Foundational Research Methodologies Applied to Bromofluorocarbons

The characterization of bromofluorocarbons such as this compound relies on a suite of sophisticated analytical techniques. These methodologies are crucial for confirming the structure, purity, and properties of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organofluorine compounds. 1H NMR provides information about the hydrogen atoms in the molecule, while 13C NMR details the carbon skeleton. For bromofluorocarbons, 19F NMR is particularly powerful, offering high sensitivity and a wide chemical shift range that is highly sensitive to the local electronic environment of the fluorine atoms. nih.gov The coupling patterns between 1H, 13C, and 19F nuclei provide definitive evidence for the connectivity of the atoms within the molecule. For example, in a compound like this compound, one would expect to see specific splitting patterns in the 1H and 19F spectra due to the coupling between the methylene (B1212753) protons and the adjacent difluoromethylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgslideshare.netlibretexts.orgnih.govrsc.org Under electron impact (EI) ionization, bromofluorocarbons typically exhibit characteristic fragmentation patterns involving the loss of bromine and fluorine atoms or small neutral molecules. The isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) results in distinctive patterns in the mass spectrum, aiding in the identification of bromine-containing fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.netchemdad.com The C-F and C-Br stretching and bending vibrations give rise to characteristic absorption bands in the IR and Raman spectra. These techniques are valuable for confirming the presence of these halogen atoms and for studying the conformational properties of the molecule. For instance, the vibrational frequencies of the CH2 group in this compound would be influenced by the neighboring electronegative fluorine atoms.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C3H2Br2F4 |

| Molecular Weight | 273.85 g/mol nih.gov |

| CAS Number | 460-86-6 chemicalbook.com |

| Boiling Point | 102 °C chemdad.com |

| Density | 2.10 g/cm³ chemdad.com |

| IUPAC Name | This compound nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-1,1,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F4/c4-2(6,7)1-3(5,8)9/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHTUXTDYICGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371608 | |

| Record name | 1,3-Dibromo-1,1,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.85 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-86-6 | |

| Record name | 1,3-Dibromo-1,1,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromo 1,1,3,3 Tetrafluoropropane

Precursor Chemistry and Reaction Pathways in Controlled Synthesis

The controlled synthesis of 1,3-Dibromo-1,1,3,3-tetrafluoropropane relies heavily on the strategic selection of precursors and the manipulation of reaction pathways to install the desired bromine and fluorine atoms onto a three-carbon backbone.

Synthesis from Halogenated Methane and Fluoroalkene Precursors

One prominent pathway to 1,3-dihalo-tetrafluoropropanes involves the free-radical addition of halogenated methanes to fluoroalkenes. This approach leverages the reactivity of the double bond in the fluoroalkene and the generation of radicals from the halogenated methane.

A relevant example is the photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene, which yields 1,1,1,2,4,4,4-heptafluoro-3-iodobutane and 1,1,1,3-tetrafluoro-3-iodo-2-trifluoromethylpropane. rsc.org While not directly producing the target molecule, this demonstrates the principle of adding a halomethane across a fluorinated propene.

The free-radical addition of bromine to fluoroalkenes is a key strategy. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light. wikipedia.org The bromine radical adds to the less substituted carbon of the alkene, leading to the more stable radical intermediate, which then abstracts a bromine atom from another bromine molecule. masterorganicchemistry.com In the context of producing this compound, a plausible precursor would be 1,1,3,3-tetrafluoropropene. The photochemical reaction of bromine with 1,3,3,3-tetrafluoropropene has been shown to produce dibromides as the major products. rsc.org

Strategies Involving Stepwise Halogenation and Fluorination of Hydrocarbon Derivatives

Another synthetic approach involves the stepwise modification of a hydrocarbon backbone, introducing the halogen and fluorine atoms in a controlled manner. A common starting material for the synthesis of C3-bridged compounds is 1,3-dibromopropane (B121459), which can be prepared from the free radical addition of hydrogen bromide to allyl bromide. masterorganicchemistry.com

A classic method for preparing 1,3-dibromopropane involves the reaction of diethyl malonate with 1,3-dibromopropane itself in the presence of a base, followed by hydrolysis and decarboxylation. google.com While this specific sequence is for the non-fluorinated analog, it highlights the use of malonic ester derivatives as a C3 building block. Adapting such a strategy for the synthesis of this compound would necessitate the use of fluorinated building blocks and subsequent bromination steps.

For instance, a synthetic route could potentially start from a fluorinated malonic acid derivative. The synthesis would involve the introduction of bromine atoms at the 1 and 3 positions. This could be achieved through various brominating agents under conditions that favor substitution at these positions.

Development of 1,3-Diiodo-1,1,3,3-tetrafluoropropane as a Synthetic Intermediate

The use of diiodo-derivatives as synthetic intermediates for the corresponding dibromo-compounds is a known strategy in halogen exchange reactions. Alkyl iodides are often prepared from alkyl chlorides or bromides via the Finkelstein reaction, which involves treatment with sodium iodide in acetone. ncert.nic.in This suggests that a similar halogen exchange could be employed to convert a dibromo- or dichloro-tetrafluoropropane to 1,3-diiodo-1,1,3,3-tetrafluoropropane.

Catalytic Systems and Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalytic systems and the fine-tuning of reaction parameters.

Investigation of Heterogeneous and Homogeneous Catalysts in Bromofluorination Processes

Catalysts play a crucial role in many halogenation and fluorination reactions. They can be broadly classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. researchgate.net

In the context of fluorinated propane (B168953) synthesis, various catalysts have been explored. For gas-phase fluorination, catalysts such as fluorinated alumina (B75360) and chromia, as well as supported metal catalysts, are known. google.com For liquid-phase reactions, Lewis acids like iron or iron(III) chloride are commonly used for the electrophilic substitution of arenes with bromine. ncert.nic.in A French patent describes the use of a titanium-based catalyst for the synthesis of 1,1,1,3,3-pentafluoropropane (B1194520), highlighting the ongoing research into novel catalytic systems for fluorination. google.com

While specific catalysts for the direct bromofluorination to yield this compound are not extensively documented in the provided search results, the general principles of catalysis in halogenation reactions are applicable. For instance, in related syntheses, copper-based catalysts have been employed for the formation of carbon-halogen bonds. researchgate.net The choice between a homogeneous and a heterogeneous catalyst would depend on factors such as reaction conditions, catalyst stability, and ease of separation from the product mixture.

Influence of Temperature, Pressure, and Stoichiometry on Reaction Selectivity and Conversion

The selectivity and conversion rate of a reaction are highly dependent on parameters such as temperature, pressure, and the stoichiometric ratio of reactants. In free-radical halogenations, for example, temperature can significantly impact the selectivity of the reaction. researchgate.net

In the context of producing fluorinated propanes, a Japanese patent describes a two-step process where a halogenated propane or propene is first fluorinated in the vapor phase, and the resulting gas is then further fluorinated in the presence of a catalyst. google.com This process underscores the importance of controlling reaction conditions to achieve the desired product. The patent mentions that the selectivity towards 1,1,1,3,3-pentafluoropropane is limited, with other fluorinated propenes being formed as byproducts, highlighting the challenge of controlling selectivity. google.com

The optimization of these parameters is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of unwanted isomers and byproducts.

Advanced Isolation and Purification Techniques for High-Purity Research Materials

Following the synthesis, the crude product will contain the target compound, this compound, along with unreacted starting materials, byproducts, and residual reagents. Achieving the high purity required for research applications necessitates the use of advanced isolation and purification techniques.

Fractional Distillation

Given that this compound is a liquid at room temperature with a boiling point of approximately 102 °C, fractional distillation is a primary and effective method for its purification. chemdad.com This technique separates compounds based on differences in their boiling points. A fractional distillation setup with a high-efficiency column (e.g., a Vigreux or packed column) would be employed to separate the desired product from lower-boiling impurities (like unreacted 1,1,3,3-tetrafluoropropane) and higher-boiling impurities (such as poly-brominated species).

The efficiency of the separation is dependent on factors such as the column length, packing material, and reflux ratio. Careful control of the distillation parameters is essential to obtain a fraction with a high concentration of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving exceptionally high purity, particularly for analytical standards or sensitive research applications, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. thermofisher.commdpi.comchromatographyonline.com This method offers superior separation capabilities compared to distillation, especially for isomers or compounds with very close boiling points.

In preparative HPLC, a larger column is used to handle greater quantities of the sample. The choice of the stationary phase (the column packing material) and the mobile phase (the solvent) is critical for achieving optimal separation. For fluorinated compounds, specialized fluorous stationary phases can be particularly effective. nih.gov The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The effluent from the HPLC column is monitored by a detector, and the fractions containing the purified this compound are collected. The process can be automated for efficiency and reproducibility.

| Purification Technique | Principle of Separation | Key Parameters | Typical Purity Achieved |

| Fractional Distillation | Difference in boiling points | Column efficiency, reflux ratio, temperature gradient | >95% |

| Preparative HPLC | Differential partitioning between stationary and mobile phases | Column type, mobile phase composition, flow rate | >99.5% |

Purity Analysis

The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com GC separates the components of the mixture, and the MS provides mass information for each component, allowing for their identification and quantification. The resulting chromatogram would ideally show a single major peak corresponding to this compound, with minimal or no peaks from impurities.

Chemical Reactivity and Mechanistic Studies of 1,3 Dibromo 1,1,3,3 Tetrafluoropropane

Elimination Reactions Leading to Unsaturated Fluorinated Hydrocarbons

Elimination reactions of 1,3-dibromo-1,1,3,3-tetrafluoropropane provide key pathways to various fluorinated propenes, allenes, and propynes. These reactions are typically initiated by thermal means or by treatment with a base or a reducing agent.

Pyrolysis Pathways and Product Formation, e.g., 3-Bromo-1,1,3,3-tetrafluoropropene (B1596946)

The pyrolysis of this compound serves as a method for synthesizing 3-bromo-1,1,3,3-tetrafluoropropene. This transformation involves the elimination of a molecule of hydrogen bromide (HBr) at elevated temperatures. The reaction proceeds through a free-radical chain mechanism, initiated by the homolytic cleavage of a carbon-bromine bond.

While detailed mechanistic studies on the pyrolysis of this specific compound are not extensively documented in readily available literature, the general pathway for pyrolysis of halogenated alkanes suggests the formation of radical intermediates. The high temperatures provide the necessary energy to break the C-Br bond, which is weaker than the C-F and C-H bonds. The resulting radical can then undergo further reactions, leading to the elimination of HBr and the formation of the double bond in 3-bromo-1,1,3,3-tetrafluoropropene.

Table 1: Pyrolysis of this compound

| Reactant | Product | Conditions |

| This compound | 3-Bromo-1,1,3,3-tetrafluoropropene | High Temperature (Pyrolysis) |

Debromination Reactions for Synthesis of Fluoroallenes and Fluoropropynes

Debromination of this compound offers a potential route to highly unsaturated fluorinated compounds such as tetrafluoroallene. This type of reaction typically involves the use of a reducing agent, with activated zinc dust being a common choice for debromination of dihalides. researchgate.net In the case of vicinal dibromides, this reaction readily yields alkenes. For geminal dihalides, the reaction can lead to the formation of cumulenes like allenes.

Although specific literature detailing the debromination of this compound to tetrafluoroallene is not widely available, the reaction of similar 1,3-dihalopropanes with zinc dust is known to produce cyclopropane (B1198618) derivatives. However, the presence of the fluorine atoms in this compound significantly influences the electronic properties of the molecule and may favor the formation of an allene (B1206475) system over cyclopropanation. The proposed mechanism would involve the formation of an organozinc intermediate, followed by the elimination of zinc bromide to form the allene. Further elimination of bromine from a bromo-fluoroallene intermediate could potentially lead to fluoropropynes, though this would require more stringent reaction conditions.

Dehydrobromination Processes and Regioselectivity

Dehydrobromination of this compound can be achieved using a strong base, such as potassium hydroxide (B78521) in an alcoholic solvent. vaia.comdoubtnut.com This elimination reaction results in the formation of a carbon-carbon double bond, yielding a bromofluoropropene. The regioselectivity of this reaction, which determines the position of the newly formed double bond, is governed by the acidity of the available protons and the stability of the resulting alkene (Zaitsev's rule). khanacademy.org

In this compound, the only available protons are on the central carbon atom (C2). Therefore, dehydrobromination will exclusively lead to the formation of a double bond between C1 and C2 or C2 and C3. Given the symmetrical nature of the starting material, these two possibilities result in the same product: 3-bromo-1,1,3,3-tetrafluoropropene. The strong electron-withdrawing effect of the two fluorine atoms on the same carbon atom (gem-difluoro group) increases the acidity of the adjacent C-H protons, facilitating their abstraction by the base. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, especially with a strong, non-hindered base. vaia.com For some highly fluorinated compounds, an E1cb (unimolecular elimination via conjugate base) mechanism may be favored due to the increased acidity of the β-hydrogen. siue.edu

Radical and Ionic Addition Reactions

The unsaturated products derived from the elimination reactions of this compound, such as 3-bromo-1,1,3,3-tetrafluoropropene, can undergo further functionalization through radical and ionic addition reactions.

Free-Radical Bromination and Related Processes

Free-radical bromination of 3-bromo-1,1,3,3-tetrafluoropropene can be initiated by UV light or a radical initiator. This reaction involves the addition of a bromine radical to the double bond. The regioselectivity of the addition is determined by the stability of the resulting carbon radical intermediate. pearson.commasterorganicchemistry.com

The addition of a bromine radical to 3-bromo-1,1,3,3-tetrafluoropropene will preferentially occur at the carbon atom that leads to the formation of the more stable radical. In this case, the bromine radical would add to the CHBr end of the double bond, placing the radical on the carbon adjacent to the CF2 group. This radical is stabilized by the electron-withdrawing fluorine atoms. The subsequent reaction with a molecule of Br2 would then yield 1,2,3-tribromo-1,1,3,3-tetrafluoropropane. This process follows a standard radical chain mechanism involving initiation, propagation, and termination steps. siue.edu

Table 2: Free-Radical Bromination of 3-Bromo-1,1,3,3-tetrafluoropropene

| Reactant | Reagent | Product |

| 3-Bromo-1,1,3,3-tetrafluoropropene | Br2, UV light | 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane |

Electrophilic and Nucleophilic Addition Mechanisms

Electrophilic addition to fluorinated alkenes like 3-bromo-1,1,3,3-tetrafluoropropene is also a possible reaction pathway. The addition of an electrophile, such as a hydrogen halide (HX), would proceed via a carbocation intermediate. libretexts.orgchemguide.co.uk The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uklibretexts.org In the case of 3-bromo-1,1,3,3-tetrafluoropropene, the addition of HBr would result in the formation of a carbocation on the carbon adjacent to the CF2 group, which is destabilized by the strong electron-withdrawing fluorine atoms. Therefore, electrophilic additions to such highly fluorinated alkenes are generally less facile compared to their non-fluorinated counterparts.

Nucleophilic addition to the double bond of 3-bromo-1,1,3,3-tetrafluoropropene is also conceivable, particularly with soft nucleophiles. The electron-withdrawing nature of the fluorine and bromine atoms makes the double bond electron-deficient and thus susceptible to attack by nucleophiles. The reaction would likely proceed via a Michael-type addition, where the nucleophile attacks one of the carbons of the double bond, followed by protonation to give the final product.

Regarding this compound itself, nucleophilic substitution reactions can occur, where a nucleophile replaces one or both of the bromine atoms. chemguide.co.uklibretexts.org These reactions typically follow an SN2 mechanism for primary halides. chemguide.co.uk However, the presence of the bulky and electron-withdrawing gem-difluoro groups may hinder the backside attack required for an SN2 reaction, potentially slowing down the reaction rate compared to non-fluorinated analogs.

Nucleophilic Substitution and Reduction Reaction Profiles

The reactivity of this compound is largely dictated by the presence of two C-Br bonds, which are susceptible to cleavage, and the strong electron-withdrawing effects of the four fluorine atoms. These structural features influence its behavior in both nucleophilic substitution and reduction reactions.

The bromine atoms in this compound serve as leaving groups in nucleophilic substitution reactions. The strength of the carbon-halogen bond is a critical factor in these reactions, with weaker bonds leading to faster reaction rates. savemyexams.com The carbon-bromine bond (approximate bond energy: 285 kJ mol⁻¹) is significantly weaker than the carbon-fluorine bond (approximate bond energy: 492 kJ mol⁻¹), ensuring that nucleophilic attack selectively occurs at the carbon atoms bonded to bromine. savemyexams.com A notable example of a nucleophilic substitution is the halogen exchange reaction where this compound is treated with antimony(III) fluoride (B91410) (SbF₃) and chlorine (Cl₂), leading to the substitution of bromine with fluorine.

In reduction reactions, this compound can undergo dehalogenation. A significant reaction profile is its reductive cyclization when treated with a reducing agent like metallic zinc. This reaction is analogous to the behavior of 1,3-dibromopropane (B121459), which forms cyclopropane under similar conditions. doubtnut.comaskfilo.com In this case, the reaction is expected to yield 1,1,3,3-tetrafluorocyclopropane through an intramolecular Wurtz-type coupling mechanism.

Table 1: Nucleophilic Substitution and Reduction Reactions of this compound

| Reaction Type | Reagents | Major Product | Reaction Conditions |

|---|---|---|---|

| Halogen Exchange | SbF₃, Cl₂ | 1-Bromo-1,1,3,3,3-pentafluoropropane | Heating in a sealed autoclave |

| Reductive Cyclization | Zinc (Zn) | 1,1,3,3-Tetrafluorocyclopropane | Inert solvent |

Cycloaddition and Polymerization Initiation Properties

This compound serves as a valuable precursor in both cyclization reactions and as an initiator in specific types of polymerization.

Its ability to undergo intramolecular reductive cyclization with metals like zinc is a key feature, leading to the formation of a three-membered ring structure, 1,1,3,3-tetrafluorocyclopropane. doubtnut.comaskfilo.com This transformation is a powerful method for synthesizing highly fluorinated cyclopropane derivatives. Pyrolysis of this compound over activated charcoal results in an elimination reaction, yielding 3-bromo-1,1,3,3-tetrafluoropropene, rather than a cycloaddition product. rsc.org

In the field of polymer chemistry, this compound is utilized as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In ATRP, a transition metal complex reversibly cleaves the C-Br bond, generating a radical that initiates the polymerization of monomers. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.educmu.edu The compound has also been employed in the telomerization of fluorinated olefins, such as in the synthesis of vinylidene fluoride-hexafluoropropene copolymers.

Table 2: Polymerization Reactions Initiated by this compound

| Polymerization Type | Role of Compound | Monomers | Key Features |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Acrylates, Styrenes, etc. | Controlled molecular weight, low polydispersity, defined end-groups. cmu.educmu.edu |

| Telomerization | Telogen (Chain Transfer Agent) | Vinylidene fluoride (VDF), Hexafluoropropene (HFP) | Production of low molecular weight polymers (telomers) with fluorinated end-groups. |

Comparative Chemical Behavior with Isomeric and Analogous Halogenated Propanes

The chemical reactivity of this compound is best understood when compared with its isomers and other related halogenated compounds.

Compared to its non-fluorinated analog, 1,3-dibromopropane, the presence of four electron-withdrawing fluorine atoms in this compound significantly increases the acidity of the methylene (B1212753) protons and influences the stability of any radical or anionic intermediates. However, the fundamental reaction of reductive cyclization with zinc to form a cyclopropane ring remains a common feature for both compounds. doubtnut.comaskfilo.com

The nature of the halogen atom as a leaving group is crucial for nucleophilic substitution rates. The C-Br bond is weaker than C-Cl and C-F bonds, making bromoalkanes more reactive than their chloro and fluoro counterparts but less reactive than iodoalkanes. savemyexams.com Therefore, this compound would be expected to undergo nucleophilic substitution more readily than 1,3-dichloro-1,1,3,3-tetrafluoropropane.

In the context of ATRP, the efficiency of an initiator depends on the ease of the C-X bond cleavage. While direct comparative data is limited, the reactivity of this compound as an initiator would differ from its isomers, such as 1,2-dibromo-1,1,2,2-tetrafluoropropane, due to the different electronic environment surrounding the C-Br bonds. The strong -I effect of the CF₂ groups at the 1 and 3 positions in this compound influences the stability of the generated radical and the equilibrium of the ATRP process. wikipedia.org

Table 3: Comparative Reactivity of Halogenated Propanes

| Compound | Key Structural Difference | Effect on Reactivity |

|---|---|---|

| 1,3-Dibromopropane | No fluorine atoms | Lacks the strong inductive effect of fluorine; undergoes similar reductive cyclization. doubtnut.comaskfilo.com |

| 1,3-Dichloro-1,1,3,3-tetrafluoropropane | Chlorine instead of bromine | Less reactive in nucleophilic substitution due to stronger C-Cl bond vs. C-Br bond. savemyexams.com |

| 1-Bromo-1,1,3,3,3-pentafluoropropane | One bromine and five fluorine atoms | Asymmetrical substitution pattern affects dipole moment and potential reaction pathways. |

| 1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane | Four bromine atoms | Increased number of reactive sites for substitution or reduction. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 1,1,3,3 Tetrafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,3-Dibromo-1,1,3,3-tetrafluoropropane (C₃H₂Br₂F₄), both proton (¹H) and fluorine-19 (¹⁹F) NMR studies provide critical insights into its structure. nih.gov

Proton (¹H) NMR for Aliphatic and Olefinic Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high degree of symmetry in the molecule. The two protons are situated on the central carbon atom (C2) and are chemically equivalent.

Due to the symmetrical nature of the molecule (Br-CF₂-CH₂-CF₂-Br), the two protons of the central methylene (B1212753) (-CH₂-) group are chemically equivalent. These protons are coupled to the four neighboring fluorine atoms on the two adjacent -CF₂- groups. This coupling results in a complex multiplet, specifically a quintet, based on the n+1 rule for coupling to equivalent nuclei. The electronegativity of the adjacent difluorobromo-methyl groups (CF₂Br) would shift this signal downfield compared to a simple alkane.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Quintet | 2H | -CH₂- |

Note: The exact chemical shift is a prediction based on the analysis of similar fluorinated and brominated compounds.

Fluorine (¹⁹F) NMR for Differentiating Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. These fluorine atoms are coupled to the two protons of the central methylene group.

This coupling between the four equivalent fluorine atoms and the two equivalent protons would result in the ¹⁹F NMR spectrum showing a triplet. The chemical shift of the fluorine signal is influenced by the presence of the bromine atom on the same carbon.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHF) (Hz) | Assignment |

| ~ -60 to -70 | Triplet | ~ 15-20 | -CF₂- |

Note: The chemical shift is referenced to a standard such as CFCl₃ and is a predicted value.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Group Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F bond stretching vibrations. The C-H stretching and bending vibrations of the methylene group will also be present, though likely of lower intensity. The C-Br stretching frequency occurs at lower wavenumbers, typically in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2850 | Medium | C-H stretching (CH₂) |

| ~1465 | Medium | C-H bending (scissoring, CH₂) |

| ~1300-1000 | Strong | C-F stretching |

| ~700-500 | Medium-Strong | C-Br stretching |

Note: These are typical wavenumber ranges for the specified bonds and the exact positions may vary.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. The mass spectrum of this compound would exhibit a characteristic pattern due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nist.gov

The molecular ion peak (M⁺) would appear as a cluster of peaks due to the different isotopic combinations of the two bromine atoms. The most prominent peaks in this cluster would be at m/z values corresponding to [C₃H₂⁷⁹Br₂F₄]⁺, [C₃H₂⁷⁹Br⁸¹BrF₄]⁺, and [C₃H₂⁸¹Br₂F₄]⁺, with an intensity ratio of approximately 1:2:1.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 272/274/276 | [C₃H₂Br₂F₄]⁺ (Molecular ion cluster) |

| 193/195 | [C₃H₂BrF₄]⁺ |

| 113 | [C₂H₂F₃]⁺ |

| 93 | [C₂H₂F₂]⁺ |

Note: The m/z values are based on the most abundant isotopes and the presence of bromine isotopes will lead to characteristic isotopic patterns for bromine-containing fragments.

Integration of Multi-Spectroscopic Data for Comprehensive Molecular Characterization

The definitive structural elucidation of this compound is achieved by integrating the data from ¹H NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

NMR spectroscopy confirms the connectivity of the molecule, showing a central methylene group flanked by two equivalent difluorobromo-methyl groups. The coupling patterns in both ¹H and ¹⁹F NMR spectra are consistent with this arrangement.

IR spectroscopy verifies the presence of the key functional groups, namely C-H, C-F, and C-Br bonds, through their characteristic vibrational frequencies.

Mass spectrometry confirms the molecular weight of the compound and provides evidence for its elemental composition through the distinct isotopic pattern of the molecular ion peak resulting from the two bromine atoms. The fragmentation pattern further supports the proposed structure.

Together, these spectroscopic methods provide a detailed and unambiguous characterization of the molecular structure of this compound.

Theoretical and Computational Chemistry Applied to 1,3 Dibromo 1,1,3,3 Tetrafluoropropane

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

There are no specific studies published that utilize Density Functional Theory (DFT) to analyze the reaction pathways of 1,3-Dibromo-1,1,3,3-tetrafluoropropane. While DFT is a common method for investigating reaction mechanisms in organic chemistry, such as for the reactions of propane (B168953) or the cycloaddition reactions of other molecules, this specific application to this compound has not been documented in the reviewed literature. researchgate.netvub.beresearchgate.net

Prediction and Modeling of Transition States and Energetic Landscapes

Detailed predictions and modeling of the transition states and energetic landscapes for reactions involving this compound are not present in the current body of scientific work. Such studies are crucial for understanding reaction kinetics and mechanisms but have not been performed or published for this particular compound. vub.beresearchgate.net

Computational Studies on Reaction Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of chemical reactions are often elucidated through computational studies. For instance, the halogenation of propane results in isomeric products, a phenomenon that can be explored computationally. libretexts.org However, no computational research has been specifically conducted to determine the regioselectivity or stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape and dynamic behavior of molecules. researchgate.net While MD studies exist for various alkanes and fluorinated polymers, there are no published MD simulations or detailed conformational analyses specifically for this compound. researchgate.netmdpi.comnih.gov Understanding the conformational preferences is key to predicting its physical and chemical properties, but this remains an uninvestigated area.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the electronic structure and nature of chemical bonds within a molecule. researchgate.net Although ab initio calculations have been performed for a variety of halogenated compounds to understand properties like halogen bonding, specific high-level quantum chemical studies detailing the electronic structure, orbital energies, and bonding characteristics of this compound are not available in the scientific literature. researchgate.netresearchgate.net

Research Applications of 1,3 Dibromo 1,1,3,3 Tetrafluoropropane in Specialized Chemical Synthesis and Materials Science

A Gateway to Advanced Fluorinated Building Blocks

The presence of two bromine atoms on the terminal carbons of 1,3-Dibromo-1,1,3,3-tetrafluoropropane makes it a key starting material for the synthesis of various fluorinated organic compounds through dehydrobromination and other elimination reactions.

Precursor to Highly Unsaturated Fluoro-organic Compounds

Research has demonstrated that this compound can be effectively utilized to generate highly unsaturated fluorinated molecules. A notable example is its pyrolysis over activated charcoal, which results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene (B1596946). rsc.org This reaction proceeds through the elimination of a hydrogen and a bromine atom, creating a double bond and yielding a valuable unsaturated fluoro-organic building block.

Further transformations of these initial products can lead to a wider array of complex fluorinated molecules, highlighting the role of this compound as a foundational element in the synthesis of advanced materials. The reactivity of the resulting unsaturated bonds opens up possibilities for various addition and cycloaddition reactions, expanding the library of accessible fluorinated compounds.

Crafting Specific Bromofluoropropene Isomers

The strategic manipulation of this compound and its derivatives allows for the synthesis of specific isomers of bromofluoropropenes. Following the initial pyrolysis to 3-bromo-1,1,3,3-tetrafluoropropene, further reactions can be employed to create different isomers. For instance, the free-radical bromination of 3-bromo-1,1,3,3-tetrafluoropropene leads to the formation of 1,2,3-tribromo-1,1,3,3-tetrafluoropropane. rsc.org This saturated intermediate can then be subjected to elimination reactions to produce 2,3-dibromo-1,1,3,3-tetrafluoropropene, demonstrating a controlled pathway to a specific dibrominated propene isomer. rsc.org This level of control is crucial for synthesizing molecules with desired properties for applications in areas such as agrochemicals, pharmaceuticals, and materials science.

Contributions to Polymer Chemistry: Exploring Telomerization and Copolymerization

While direct studies on the telomerization and copolymerization of this compound are not extensively documented in publicly available literature, the behavior of structurally similar fluorinated propenes provides insights into its potential contributions to polymer chemistry. The bromine atoms in this compound suggest its potential use as a chain transfer agent in radical polymerization processes. Chain transfer agents are crucial for controlling the molecular weight of polymers.

The telomerization of fluoroalkenes, a process that involves a chain transfer agent (telogen) and a polymerizable monomer (taxogen), is a well-established method for producing low-molecular-weight polymers with functional end-groups. doi.org Given its structure, this compound could potentially act as a telogen, introducing bromo- and tetrafluoropropyl- end-groups to a polymer chain.

Furthermore, the copolymerization of related fluorinated propenes, such as 1,1,3,3,3-pentafluoropropene (B1294464) (PFP), has been investigated. mdpi.com These studies show that the incorporation of such monomers can influence the properties of the resulting fluoropolymers, such as their thermal stability and elastomeric characteristics. While PFP itself does not readily homopolymerize, it can be incorporated into copolymers with other monomers like vinylidene fluoride (B91410) (VDF). mdpi.com This suggests that derivatives of this compound could also be explored as comonomers in the synthesis of novel fluoropolymers with tailored properties.

Investigating the Chemical Mechanisms of Next-Generation Fire Suppression

The search for effective and environmentally acceptable replacements for halon fire suppressants has led to investigations into various halogenated compounds, including brominated fluorocarbons. The fire suppression ability of these compounds is often attributed to their chemical interference with the combustion chain reaction.

The primary mechanism of chemical fire suppression by brominated compounds involves the release of bromine radicals (Br•) in the high-temperature environment of a fire. These bromine radicals are highly effective at scavenging key radical species that propagate the combustion process, such as hydrogen (H•) and hydroxyl (OH•) radicals. The catalytic cycle involving the formation and regeneration of HBr is a key aspect of this inhibition process.

A Chemical Building Block for Environmentally Conscientious Alternatives

The investigation of this compound and its derivatives in the context of fire suppression is intrinsically linked to the development of more environmentally friendly chemical alternatives. The phasing out of ozone-depleting substances like Halon 1301 (bromotrifluoromethane) under the Montreal Protocol has necessitated the search for replacements with low or zero ozone depletion potential (ODP) and lower global warming potential (GWP).

The chemical role of this compound in this area is as a potential precursor or a direct candidate for next-generation fire suppressants. By understanding the relationship between the molecular structure of brominated fluorocarbons and their fire suppression efficiency and environmental fate, researchers can design new agents that are both effective and have a reduced environmental footprint. The presence of hydrogen atoms in the molecule, for instance, can make it more susceptible to degradation in the atmosphere, potentially lowering its atmospheric lifetime and GWP compared to fully halogenated counterparts. The ongoing research into the chemical mechanisms of these compounds in flames will inform the development of sustainable and effective fire protection technologies. bohrium.comnih.gov

Future Directions and Emerging Research Avenues for 1,3 Dibromo 1,1,3,3 Tetrafluoropropane

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-Dibromo-1,1,3,3-tetrafluoropropane often involves processes such as the peroxide-catalyzed addition of dibromodifluoromethane (B1204443) to 1,1-difluoroethylene. proquest.com Another established method includes the reaction of 1,3-dibromo-1,1-difluoropropane (B1594815) with anhydrous hydrogen fluoride (B91410) and antimony pentachloride in an autoclave. thieme-connect.de Future research is increasingly focused on developing greener, more sustainable synthetic routes that minimize hazardous reagents and improve energy efficiency.

Key areas of development include:

Catalyst Innovation: Research into novel catalysts that can facilitate the synthesis under milder conditions (lower temperature and pressure) is a primary objective. This includes exploring organocatalysis or more benign metal catalysts to replace harsh reagents like antimony halides.

Alternative Fluorinating and Brominating Agents: The investigation of new sources for fluorine and bromine that are safer to handle and have a lower environmental impact is crucial.

Flow Chemistry: The adaptation of synthetic procedures to continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. A catalytic flow method has been developed for the dehydrobromination of this compound, indicating the potential for applying this technology to its synthesis as well. proquest.com

Atom Economy: Future synthetic designs will prioritize maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing waste.

Exploration of Uncharted Reaction Pathways and Derivatization Strategies

Understanding the reactivity of this compound is essential for unlocking its potential as a versatile building block in organic synthesis. The presence of two reactive carbon-bromine (C-Br) bonds offers significant opportunities for derivatization.

Current research has demonstrated several reaction pathways, which serve as a foundation for future exploration:

Elimination Reactions: The compound undergoes dehydrobromination (removal of HBr) and debromination (removal of Br2) to yield valuable unsaturated fluorochemicals. proquest.comresearchgate.net For instance, pyrolysis over activated charcoal or treatment with aqueous potash can lead to the formation of tetrafluoropropenes. researchgate.net

Precursor to Allenes: It serves as a key precursor in the synthesis of tetrafluoroallene, a highly reactive and useful intermediate for generating more complex fluoroorganic compounds. researchgate.net

Radical Reactions: The C-Br bonds can be cleaved to initiate radical polymerizations, making the compound a useful initiator for creating fluorinated polymers. google.com Free-radical bromination of its derivatives, like 3-bromo-1,1,3,3-tetrafluoropropene (B1596946), allows for further functionalization. researchgate.net

Future research will likely focus on selectively activating one C-Br bond in the presence of the other, allowing for the synthesis of asymmetric derivatives. Exploring its use in metal-catalyzed cross-coupling reactions could open up pathways to a wide array of new molecules with tailored properties.

| Precursor | Reagents/Conditions | Major Product(s) | Reference |

| This compound | Pyrolysis over activated charcoal | 3-Bromo-1,1,3,3-tetrafluoropropene | researchgate.net |

| This compound | Dehydrobromination | 3-Bromo-1,1,3,3-tetrafluoropropene | researchgate.net |

| 3-Bromo-1,1,3,3-tetrafluoropropene | Free-radical bromination | 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane | researchgate.net |

| 1,2,3-Tribromo-1,1,3,3-tetrafluoropropane | Aqueous potash | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | researchgate.net |

Advancements in Computational Predictive Chemistry for Bromofluorocarbons

Computational chemistry is becoming an indispensable tool for accelerating research and development related to bromofluorocarbons (BFCs) like this compound. These methods allow for the prediction of molecular properties and reaction outcomes, saving significant time and resources in the laboratory.

Key computational approaches include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to model fundamental properties. For instance, DFT can predict bond dissociation energies, which helps in understanding degradation pathways and reactivity. It can also be used to calculate radiative efficiency and global warming potential, crucial metrics for environmental assessment. epa.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior and interactions of BFCs in different environments, which is important for designing materials or understanding their fate in the environment.

Machine Learning (ML) and AI: A rapidly growing area is the use of machine learning and artificial intelligence to predict the properties of new and existing chemicals. imperial.ac.uk By training models on existing data, ML can rapidly screen large numbers of potential molecules for desired characteristics, such as technical performance as a refrigerant or specific material properties. ku.ac.aechemrxiv.org This approach is particularly valuable for designing next-generation, environmentally benign BFCs. ku.ac.ae

| Property | Method | Value | Significance | Reference |

| Radiative Efficiency | Ab initio calculation | 0.302 | Predicts the compound's potential contribution to the greenhouse effect. | epa.gov |

| Bond Dissociation Energy (C-Br vs C-F) | Density Functional Theory (DFT) | C-Br is more labile than C-F | Predicts that degradation will likely initiate at the C-Br bond. |

Integration within Circular Economy Principles in Chemical Manufacturing

The production and use of halogenated compounds are under increasing scrutiny, making the integration of circular economy principles a critical area of future research. For this compound, this involves considering the entire lifecycle of the chemical and the products derived from it.

Future directions in this area include:

Recycling and Recovery: Given that the use of many BFCs is restricted and relies on existing stockpiles, developing efficient methods for recycling and recovering this compound and other BFCs from end-of-life products is paramount. wikipedia.org

Design for Disassembly: For products containing polymers or materials derived from this compound, designing them for easy disassembly would facilitate the recovery of the fluorochemical components.

Waste Valorization: Research into chemical recycling methods that can break down polymers back to their monomeric units or other valuable chemical feedstocks is a key component of a circular economy.

Data Management: Systems like the International Material Data System (IMDS) are crucial for tracking substances like this compound in products. This data facilitates responsible end-of-life management and recovery, in line with strategies like the EU Circular Economy Strategy. aem.orgflex.com

Identification of Novel Applications in Emerging Technologies and Advanced Materials

While some applications of this compound are known, ongoing research aims to leverage its unique properties for use in next-generation technologies and high-performance materials. Its role often lies as a key intermediate or initiator in the synthesis of these advanced materials.

Promising areas for novel applications include:

Advanced Polymers and Elastomers: The compound is used as an initiator or telomerization agent in the synthesis of high-performance fluoropolymers, such as copolymers of vinylidene fluoride and hexafluoropropene. researchgate.netresearchgate.net These polymers are sought after for their chemical resistance, thermal stability, and unique electrical properties.

Electroactive Materials: Fluoropolymers derived using this compound are being explored for applications in electroactive devices, including piezoelectric and ferroelectric sensors, actuators, and high-energy storage capacitors. researchgate.net

Fuel Cell Technology: Functionalized fluoropolymers are critical components in the development of membranes for fuel cells. researchgate.net

Functional Coatings: The low surface energy characteristic of fluoropolymers makes them ideal for creating hydrophobic and durable functional coatings. researchgate.net

Fire Suppression: Although production is restricted under the Montreal Protocol, BFCs are highly effective fire suppressants. Research continues to evaluate compounds like this compound as potential alternatives to Halons in critical applications where effective replacements have not been found. wikipedia.orgdtic.mil

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dibromo-1,1,3,3-tetrafluoropropane, and how do they influence experimental handling?

- The compound has a normal boiling point of 118°C, vapor pressure of 0.04 atm at 298 K, and heat of vaporization of 35 kJ/mol . Its low vapor pressure suggests limited volatility, requiring controlled environments (e.g., sealed reactors) for gas-phase studies. The heat capacity (138 J/K·mol) indicates moderate thermal stability, but its bromine and fluorine content may necessitate inert atmospheres to prevent decomposition. Researchers should prioritize corrosion-resistant materials (e.g., Hastelloy) due to potential HF release during hydrolysis .

Q. What synthetic routes are documented for this compound, and what are their limitations?

- While no direct synthesis methods are detailed in the evidence, analogous fluoropropane production involves gas-phase catalytic reactions using fluorinated Cr/Ni catalysts on alumina, as seen in the synthesis of 1,3,3,3-tetrafluoropropene . For brominated analogs, bromine substitution via radical reactions or halogen exchange (e.g., using HBr with fluorinated precursors) could be hypothesized. However, the lack of commercial availability suggests synthetic challenges, such as controlling regioselectivity and minimizing byproducts like HF or Br₂.

Q. How can researchers assess the toxicity of this compound given limited data?

- The compound’s toxicity is estimated to exceed that of 1-bromo-hexafluoropropane, but no experimental data exists . Methodologies from analogous halogenated hydrocarbons include:

- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity.

- In vitro assays : Test cellular cytotoxicity using human lung or liver cell lines, given brominated compounds’ affinity for lipid-rich tissues.

- Grey literature review : Consult technical reports or unpublished studies via databases like NIH RePORTER or TSCATS .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound in gas-phase reactions?

- Catalyst selection : Fluorinated CrO or Cr/Ni catalysts on fluoride alumina are effective in analogous fluoropropene syntheses . However, bromine’s higher reactivity may require modified catalysts (e.g., Pt-doped) to prevent coking.

- Isomer control : The compound’s stereochemistry (e.g., cis/trans isomers) must be monitored via GC-MS or NMR, as seen in 1,3,3,3-tetrafluoropropene production .

- Safety protocols : Implement real-time HF/Br₂ detection systems due to risks of halogen acid release during decomposition .

Q. How do contradictions in vapor pressure data impact its potential application as a fire suppressant?

- notes its vapor pressure (0.04 atm at 298 K) may limit efficacy in fire suppression, as rapid vaporization is critical for halon alternatives. However, its high heat capacity (138 J/K·mol) suggests potential for heat absorption in confined spaces. Researchers should reconcile these properties by:

- Conducting pressure-dependent flammability tests (e.g., ASTM E681).

- Comparing with commercial suppressants like HFC-227ea (vapor pressure: 3.9 atm at 25°C) to identify niche applications .

Q. What methodologies resolve ambiguities in toxicity assessments for halogenated propanes?

- Comparative metabolomics : Expose model organisms (e.g., zebrafish) to this compound and track metabolite changes using LC-MS, referencing databases like PubChem .

- Cross-referencing regulatory data : Align findings with EPA DSSTox entries for structurally similar compounds (e.g., 1,2,3-trichloropropane) to infer regulatory thresholds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.